Hemoglobin Zengcheng falls under the classification of abnormal hemoglobins. These variants can arise due to mutations in the alpha or beta globin chains, leading to altered oxygen affinity or stability. Hemoglobin Zengcheng is categorized alongside other known variants such as sickle hemoglobin and fetal hemoglobin.
The synthesis of hemoglobin Zengcheng follows the general pathway of hemoglobin production, which occurs in erythroid cells. The process involves two major components: heme synthesis and globin chain synthesis.
The synthesis process is tightly regulated to ensure that heme and globin are produced in a balanced manner. The heme-regulated inhibitor kinase plays a crucial role by sensing intracellular heme levels and adjusting globin synthesis accordingly .
The molecular structure of hemoglobin Zengcheng includes a tetrameric arrangement similar to that of normal adult hemoglobin, comprising two alpha and two beta chains (or their variants). The heme groups are embedded within these chains, allowing for oxygen binding.
The specific amino acid sequence alterations in hemoglobin Zengcheng can affect its stability and oxygen-binding properties. Structural studies using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy can provide insights into these changes.
Hemoglobin Zengcheng participates in typical hemoglobin reactions, including:
The cooperative binding mechanism is essential for efficient oxygen transport. When one molecule of oxygen binds, it induces conformational changes that enhance the binding affinity at remaining sites .
The mechanism by which hemoglobin Zengcheng functions involves its ability to bind oxygen in high-affinity environments (such as the lungs) and release it in low-affinity environments (such as tissues). This process is influenced by factors such as pH, carbon dioxide concentration, and temperature.
Studies have shown that variations in the amino acid sequence can lead to differences in oxygen affinity compared to normal hemoglobin. This can result in clinical implications for individuals carrying this variant.
Relevant analyses often include spectrophotometric measurements to assess binding characteristics under various conditions .
Hemoglobin Zengcheng serves as an important subject for research into abnormal hemoglobins and their effects on human health. Understanding this variant can contribute to:
Hemoglobin Zengcheng (Hb Zengcheng; OMIM: 141900.0363) was first identified in 1990 during newborn screening programs in Southern China. This variant was initially detected in a Chinese infant from Zengcheng district, Guangdong Province, using advanced chromatographic techniques including:
The variant was characterized through peptide mapping and amino acid analysis, confirming a point mutation in the β-globin chain. Subsequent population studies revealed its presence beyond China, including documented cases in Cambodian families, suggesting wider distribution in Southeast Asian populations [3]. The CAS registry number 134011-48-6 was assigned to this hemoglobin variant, with the molecular formula C₇H₁₁N₃O recorded though its full tetrameric structure remains incompletely characterized in chemical databases [1]. This discovery underscored the importance of specialized hemoglobin screening in regions with high thalassemia prevalence.
Table 1: Discovery Profile of Hemoglobin Zengcheng [1]
Characteristic | Detail |
---|---|
Year of Discovery | 1990 |
Initial Detection | Chinese newborn (Zengcheng district) |
Identification Method | High-Performance Liquid Chromatography (HPLC) |
Associated Ethnicities | Chinese, Cambodian |
CAS Registry Number | 134011-48-6 |
Molecular Formula (Subunit) | C₇H₁₁N₃O |
Hb Zengcheng features a singular amino acid substitution at position 114 of the β-globin chain, where leucine (Leu) is replaced by methionine (Met). This mutation occurs at residue G16 within the G-helix – a region critical for maintaining the globin chain's tertiary structure. Key structural characteristics include:
Functional analyses confirm Hb Zengcheng exhibits:
Table 2: Structural Analysis of β114 Position in Hemoglobin Variants [1]
Structural Feature | Hb Zengcheng (β114Met) | Wild-type HbA (β114Leu) | Clinically Significant Variants (e.g., Hb Bristol) |
---|---|---|---|
Residue Accessibility | Buried (internal) | Buried (internal) | Variable |
Secondary Structure | G-helix maintained | G-helix maintained | Often disrupted |
Hydrophobic Core Packing | Minimally perturbed | Optimal | Frequently compromised |
Tetramer Stability | Normal | Normal | Often decreased |
Oxygen Affinity | Unchanged | Normal | Frequently altered |
Hb Zengcheng represents a clinically silent hemoglobin variant within modern hemoglobinopathy classification systems. Its categorization is defined by:
Table 3: Classification of Hemoglobin Variants by Functional Impact [1] [10]
Variant Category | Molecular Characteristics | Clinical Presentation | Representative Examples |
---|---|---|---|
Silent Carriers | Single substitution with preserved function | Asymptomatic; normal hematology | Hb Zengcheng, Hb Rothschild |
Thalassemic | Impaired globin chain synthesis | Microcytosis, hypochromia, anemia | β-thalassemia mutations |
Unstable Hemoglobins | Structural instability leading to precipitation | Hemolytic anemia, Heinz bodies | Hb Köln, Hb Hammersmith |
Altered Affinity | Mutations affecting oxygen binding | Polycythemia or cyanosis | Hb Chesapeake (high affinity), Hb Kansas (low affinity) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7